molecular formula C18H23N3O4S B4777121 2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide

2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide

Cat. No.: B4777121
M. Wt: 377.5 g/mol
InChI Key: GRFYCXCATYXCTR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a sulfonyl phenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Sulfonylation: The sulfonyl group is introduced by reacting the phenyl ring with sulfonyl chloride in the presence of a base like pyridine.

    Piperazine Substitution: The piperazine moiety is attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.

    Quality Control: Rigorous testing to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Furanones, sulfoxides, or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: Its derivatives may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide exerts its effects involves:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

    2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-pyrroleamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

    Furan Ring: The presence of the furan ring in 2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide provides unique electronic properties and reactivity compared to thiophene or pyrrole analogs.

    Substitution Pattern: The specific substitution pattern on the furan ring and the sulfonyl phenyl piperazine moiety contributes to its distinct chemical and biological properties.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-13-12-17(14(2)25-13)18(22)19-15-4-6-16(7-5-15)26(23,24)21-10-8-20(3)9-11-21/h4-7,12H,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFYCXCATYXCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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